1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one
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Overview
Description
1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is an organic compound that belongs to the class of thiazine derivatives This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Scientific Research Applications
1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex thiazine derivatives.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazine derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
1-[2-(4-chlorophenyl)-6H-1,3-thiazin-4-yl]ethan-1-one: A structural isomer with similar properties but different reactivity.
1-[2-(4-bromophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one: A brominated analog with potentially enhanced biological activity.
1-[2-(4-methylphenyl)-6H-1,3-thiazin-5-yl]ethan-1-one: A methyl-substituted derivative with different physicochemical properties.
Uniqueness: 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential as a bioactive molecule .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-8(15)10-6-14-12(16-7-10)9-2-4-11(13)5-3-9/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKOTKLWPGNIOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(SC1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384047 |
Source
|
Record name | 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219539-29-4 |
Source
|
Record name | 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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